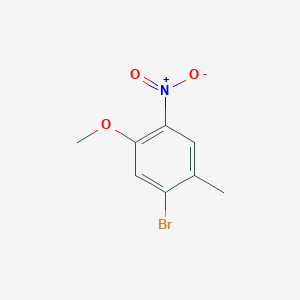

5-Bromo-4-methyl-2-nitroanisole

Descripción general

Descripción

5-Bromo-4-methyl-2-nitroanisole is an organic compound with the molecular formula C7H6BrNO3. It is characterized by the presence of a bromine atom, a nitro group, and a methoxy group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

Bromination and Nitration: The compound can be synthesized by starting with anisole (methoxybenzene) and subjecting it to bromination followed by nitration. The bromination step involves the addition of bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3). The nitration step involves the addition of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where the bromine or nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and their derivatives.

Substitution Products: Different halogenated or nitro-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

5-Bromo-4-methyl-2-nitroanisole is explored for its potential as a lead compound in drug development. Its functional groups can enhance bioactivity and solubility, making it suitable for designing new pharmaceuticals. The presence of the nitro group allows for further derivatization, which can lead to compounds with improved therapeutic profiles.

Case Study: Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. In one study, derivatives were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest potential for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

This data indicates the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential in treating infections.

Organic Synthesis

Synthetic Intermediate:

this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations makes it valuable in the production of pharmaceuticals and agrochemicals.

Synthesis Methods:

The synthesis of this compound typically involves:

- Nitration of 4-methyl anisole.

- Bromination using bromine or brominating agents under controlled conditions.

These methods can be optimized for higher yields and reduced environmental impact, often employing continuous flow reactors in industrial settings.

Biological Research

Biochemical Probes:

Due to its unique functional groups, this compound is investigated as a biochemical probe to study enzyme interactions and receptor binding affinities. The electron-withdrawing nature of the nitro group enhances its reactivity with biological targets.

Case Study: Enzyme Inhibition

In studies evaluating enzyme inhibition, compounds with similar structures have shown promising results in modulating enzyme activity, particularly in pathways relevant to cancer therapy and metabolic disorders.

Material Science

Development of New Materials:

The compound is utilized in the development of polymers and coatings with specific properties derived from its chemical structure. Researchers are exploring its application in creating materials that exhibit enhanced durability or specific thermal properties.

Mecanismo De Acción

The mechanism by which 5-Bromo-4-methyl-2-nitroanisole exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

2-Bromo-5-nitroaniline

4-Bromo-2-methoxy-1-nitrobenzene

5-Bromo-2-nitroanisole

Actividad Biológica

5-Bromo-4-methyl-2-nitroanisole (C₈H₈BrNO₃) is an organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an anisole structure. This unique combination of functional groups influences its chemical behavior and potential biological activity. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is depicted below:

| Property | Value |

|---|---|

| Molecular Weight | 246.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The presence of electron-withdrawing groups such as bromine and nitro enhances the compound's reactivity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit significant antimicrobial activity . Compounds with similar structures have been studied for their ability to inhibit bacterial growth, suggesting that this compound could also possess similar properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

The compound is also hypothesized to have anti-inflammatory properties . Studies on related nitroaniline compounds show that they can inhibit pro-inflammatory cytokines, which could be a pathway through which this compound exerts its effects.

The biological activity of this compound may involve:

- Electrophilic Aromatic Substitution : The bromine and nitro groups can participate in reactions that modify biological molecules.

- Hydrogen Bonding : The nitro group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may interact differently with biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Notable Biological Activity |

|---|---|---|---|

| 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | 1202858-68-1 | 0.96 | Antimicrobial |

| 4-Bromo-2-methoxy-1-nitrobenzene | 103966-66-1 | 0.90 | Potential anticancer |

| 3-Bromo-5-methyl-4-nitroanisole | Not specified | Not applicable | Studied for biological interactions |

The unique arrangement of substituents on the aromatic ring in this compound influences its reactivity patterns compared to these analogs.

Case Studies and Research Findings

- Antimicrobial Study : A study investigated the antimicrobial effects of various nitroaromatic compounds against Gram-positive and Gram-negative bacteria, showing that compounds with similar structures to this compound exhibited significant inhibition zones, indicating potential effectiveness against infections .

- Anti-inflammatory Research : Research into the anti-inflammatory effects of related compounds demonstrated a reduction in cytokine levels in vitro, suggesting that modifications to the nitro group can enhance anti-inflammatory responses .

- Cancer Cell Line Studies : Preliminary studies using cancer cell lines indicated that certain derivatives could induce apoptosis in malignant cells, highlighting the need for further exploration into the anticancer properties of this compound .

Propiedades

IUPAC Name |

1-bromo-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQRVVVHNGPSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.